4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide

Description

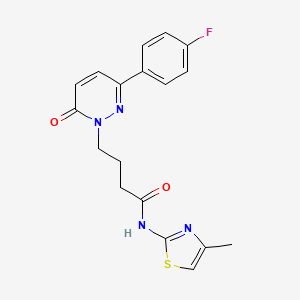

This compound features a pyridazinone core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and a ketone at position 6) substituted with a 4-fluorophenyl group at position 2. A butanamide linker connects the pyridazinone to a 4-methylthiazol-2-yl moiety.

Properties

IUPAC Name |

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-12-11-26-18(20-12)21-16(24)3-2-10-23-17(25)9-8-15(22-23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGASBFUHMMJWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 276.26 g/mol. Its structure includes a pyridazine ring, a fluorophenyl group, and a thiazole moiety, which contribute to its unique biological properties.

Histone Deacetylase Inhibition : The primary mechanism through which this compound exhibits its biological activity is by inhibiting HDAC enzymes. HDAC inhibitors are known to play a crucial role in cancer therapy by promoting cell cycle arrest and apoptosis in cancer cells. The presence of the 4-fluorophenyl group enhances the lipophilicity and binding affinity of the compound to HDACs, potentially leading to improved therapeutic outcomes in malignancies.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have shown promising results against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The MTT assay was commonly used to evaluate cell viability, indicating that these compounds can induce cytotoxic effects on cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | A549 | 3.2 |

| Compound C | DU-145 | 4.5 |

Anti-inflammatory and Other Activities

Beyond anticancer effects, related compounds have also been evaluated for additional biological activities:

- Anti-inflammatory : Some derivatives have shown significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds possess antimicrobial properties, suggesting a broader therapeutic application spectrum.

Case Studies

- Case Study on HDAC Inhibition : A study evaluated the effects of various HDAC inhibitors on cancer cell lines. Among them, compounds structurally related to our target compound exhibited enhanced apoptosis and reduced proliferation rates in treated cells compared to controls.

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with HDAC enzymes. Results indicated strong interactions, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Key Observations:

Substituent Analysis: Fluorophenyl Group: Present in both the target compound and hybrid 6g , fluorine improves metabolic stability and lipophilicity. However, in 6g, the fluorophenyl is part of a piperazinyl group, whereas it is directly attached to the pyridazinone in the target compound. Thiazolyl vs. Antipyrine: The target’s 4-methylthiazol-2-yl group replaces the antipyrine (pyrazolone) moiety in 6g. Thiazoles are known for hydrogen-bonding and hydrophobic interactions, which may influence target selectivity .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution (e.g., benzylation using K₂CO₃/DMF, as in ) to introduce the fluorophenyl group . Thiazole coupling may require amide-bond formation via carbodiimide chemistry, similar to methods in .

Potential Applications: Pyridazinones are explored for antimicrobial, anti-inflammatory, and anticancer activities. The thiazole moiety (common in drugs like sulfathiazole) suggests possible antimicrobial targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.